Cyclohexyl 4-aminobenzoate

Catalog No.
S2853390
CAS No.
80787-45-7
M.F
C13H17NO2
M. Wt
219.284
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl 4-aminobenzoate

CAS Number

80787-45-7

Product Name

Cyclohexyl 4-aminobenzoate

IUPAC Name

cyclohexyl 4-aminobenzoate

Molecular Formula

C13H17NO2

Molecular Weight

219.284

InChI

InChI=1S/C13H17NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h6-9,12H,1-5,14H2

InChI Key

OVZZSSYVRJEJQF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)N

Solubility

not available

Cyclohexyl 4-aminobenzoate is an organic compound classified as an ester, derived from 4-aminobenzoic acid and cyclohexanol. Its molecular formula is C13H17NO2C_{13}H_{17}NO_2, with a molecular weight of approximately 219.28 g/mol. The structure features a cyclohexyl group attached to the amino-substituted benzoate, which contributes to its unique chemical properties and biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly in drug development and biochemical research.

Due to its functional groups:

  • Oxidation: The amino group can be oxidized to form nitro derivatives using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The ester group can be reduced to yield cyclohexyl 4-aminobenzyl alcohol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group may participate in nucleophilic substitution reactions, which can introduce halogen atoms through agents like thionyl chloride.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .

Cyclohexyl 4-aminobenzoate exhibits significant biological activity, particularly in inhibiting the folate biosynthesis pathway. It acts by interfering with the normal function of para-aminobenzoic acid (PABA), a crucial component in the synthesis of folic acid in many organisms. This disruption affects the biosynthesis of purines and thymidylate, leading to impaired DNA replication and repair processes . Additionally, its structural similarity to known analgesics suggests potential anti-inflammatory properties, making it a candidate for further pharmacological exploration .

The synthesis of cyclohexyl 4-aminobenzoate can be achieved through several methods:

  • Esterification: The most common method involves the esterification of 4-aminobenzoic acid with cyclohexanol. This reaction typically requires a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) and is conducted under reflux conditions to ensure complete conversion .
  • Continuous Flow Processes: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Catalysts and optimized reaction conditions are utilized to improve scalability .

Cyclohexyl 4-aminobenzoate has a diverse range of applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds.
  • Biochemical Probes: The compound is used in biochemical assays to study enzyme activities and protein interactions.
  • Pharmaceuticals: It is investigated for its potential use in drug delivery systems and local anesthetics.
  • Industrial Uses: It finds applications in the production of polymers and as a stabilizer in specific formulations .

Research on cyclohexyl 4-aminobenzoate's interactions with biological targets is crucial for understanding its pharmacological profile. Studies suggest that it may interact with various enzymes involved in the folate pathway, thereby influencing metabolic processes. These interactions provide insights into its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with cyclohexyl 4-aminobenzoate. Here are notable examples:

Compound NameMolecular FormulaUnique Features
4-(Methylamino)benzoic acidC8H9NO2C_8H_9NO_2Lacks cyclohexyl group; simpler structure
3-Chloro-4-[cyclohexyl(methyl)amino]benzoic acidC14H18ClNC_{14}H_{18}ClNContains a chlorine substituent; altered reactivity
4-(Cyclopropylmethyl)aminobenzoic acidC13H15NO2C_{13}H_{15}NO_2Cyclopropyl group instead of cyclohexyl; different sterics

The uniqueness of cyclohexyl 4-aminobenzoate lies in its specific combination of a cyclohexyl group and an amino linkage, which may enhance its lipophilicity and receptor binding compared to simpler analogs. This structural feature contributes to its distinct biological activity profile, making it an interesting candidate for further research in medicinal chemistry .

XLogP3

2.9

Dates

Modify: 2023-08-17

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